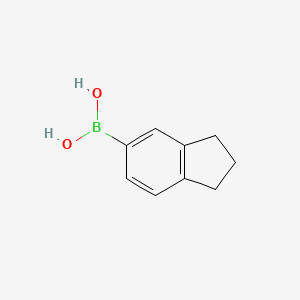

(2,3-dihydro-1H-inden-5-yl)boronic acid

Overview

Description

“(2,3-dihydro-1H-inden-5-yl)boronic acid” is a boronic acid derivative. Boronic acids react with alcohols, with loss of water, to form boronic esters . With simple alcohols, the products are very susceptible to hydrolysis, but with 1,2- and 1,3-diols, the resulting cyclic boronates (1,3,2- dioxaborolanes and 1,3,2-dioxaborinanes) are stable enough to be isolated .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C9H11BO2 . The InChI code for this compound is 1S/C9H11BO2/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h4-6,11-12H,1-3H2 .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C . The molecular weight of this compound is approximately 162 .Scientific Research Applications

Synthesis of Aryl-Substituted Indenes : Boronic acids, including derivatives like (2,3-dihydro-1H-inden-5-yl)boronic acid, are used in Suzuki−Miyaura, Negishi, and Murahashi protocols for synthesizing aryl-substituted indenes. These are important for further synthesis of ansa-metallocenes, which are components of highly active and stereoselective olefin polymerization catalysts (Izmer et al., 2006).

Formation of Boronic Ester : Research on the formation of 1,3,2-dioxaborolane from the reaction of dihydroxy borane with 1,2-ethanediol highlights the utility of boronic acids in forming covalent linkages with diol moieties, leading to cyclic boronate esters. This is significant in the field of organic chemistry (Bhat et al., 2004).

Organic Room-Temperature Phosphorescent Materials : Aryl boronic acids are used in cyclic-esterification with dihydric alcohols for screening organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This demonstrates the role of boronic acids in the development of advanced materials with specific optical properties (Zhang et al., 2018).

Boronic Acid-Catalyzed Reactions : Boronic acids, including those similar to this compound, are versatile in catalyzing various organic reactions. They have applications in molecular recognition and assembly, and also in medicine (Hashimoto et al., 2015).

Sensing Applications : Due to their ability to interact with diols and strong Lewis bases, boronic acids are used in various sensing applications, both homogeneous assays and heterogeneous detection. This includes biological labeling, protein manipulation, and therapeutic development (Lacina et al., 2014).

Biomaterials and Diol Complexation : Boronic acids are used in biomaterials through their ability to bind with biologically relevant diols, including saccharides and peptidoglycans, or with polyols to prepare hydrogels with dynamic covalent or responsive behavior. This highlights their significance in materials chemistry and biochemistry (Brooks et al., 2018).

Safety and Hazards

“(2,3-dihydro-1H-inden-5-yl)boronic acid” is classified as a potentially hazardous substance. It is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Properties

IUPAC Name |

2,3-dihydro-1H-inden-5-ylboronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO2/c11-10(12)9-5-4-7-2-1-3-8(7)6-9/h4-6,11-12H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWMCFBNRPCHLHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(CCC2)C=C1)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196861-31-1 | |

| Record name | (2,3-dihydro-1H-inden-5-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

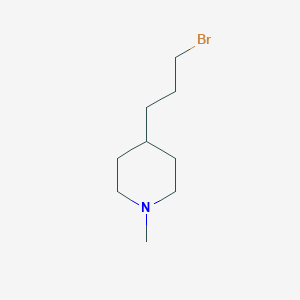

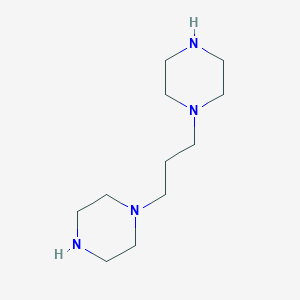

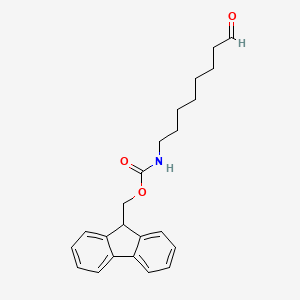

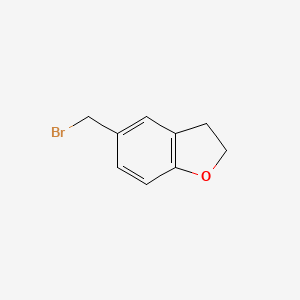

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Ethoxycarbonyl)prop-2-en-1-yl]boronic acid](/img/structure/B3188075.png)

![Benzoic acid, 4-[[6-[(3-methyl-3-oxetanyl)methoxy]hexyl]oxy]-](/img/structure/B3188121.png)

![[1,1'-Biphenyl]-4-ol, 4'-mercapto-](/img/structure/B3188129.png)